N-{4-[4-(2,5-二甲基苯基)-1,3-噁唑-2-基]苯基}-N'-(4-氟苄基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a urea derivative, which means it contains a functional group with the pattern (R1)N-CO-N(R2), where R1 and R2 are any organic groups. In this case, R1 is a phenyl group with a 1,3-oxazol-2-yl and a 2,5-dimethylphenyl substituent, and R2 is a 4-fluorobenzyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate isocyanate with the corresponding amine. Unfortunately, without more specific information or context, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the urea functional group, the 1,3-oxazole ring, and the substituted phenyl and benzyl groups. The presence of these functional groups would likely confer certain chemical properties to the compound, such as aromaticity, potential for hydrogen bonding, and reactivity at the nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For instance, the urea group might undergo hydrolysis under acidic or basic conditions to yield amines and carbon dioxide. The oxazole ring might participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar urea group and the aromatic rings might suggest that the compound has some degree of solubility in polar solvents. The exact properties would need to be determined experimentally .科学研究应用
放射性药物合成
- (Mäding 等人,2006 年)讨论了强效非肽 CCR1 拮抗剂的合成,重点介绍了其在放射性药物应用中的潜力。
分子相互作用和合成
- (Ahmed 等人,2020 年)探索了三唑衍生物的合成和表征,展示了对理解分子相互作用至关重要的显著 π 孔四元键相互作用。
药理学研究
- (Piccoli 等人,2012 年)研究了 Orexin-1 受体机制在强迫性食物摄入中的作用,提供了对相关化合物药理学潜力的见解。
抗菌活性
- (Patel 和 Shaikh,2011 年)报道了 1,3-噁唑基-7-氯喹唑啉-4(3H)酮的合成及其抗菌活性,表明了此类化合物的生物医学应用。
化学转化
- (Potkin、Petkevich 和 Zalesskaya,2009 年)描述了官能化取代的异恶唑的合成,展示了这些化合物在化学转化中的多功能性。
可溶性环氧化物水解酶抑制剂
- (Danilov 等人,2020 年)合成了 N-(4-氧代金刚烷-1-基)-N'-[氟(氯)苯基]脲,它们有望成为人类可溶性环氧化物水解酶抑制剂。
拮抗剂活性
- (Zhang 等人,2008 年)在一系列合成化合物中鉴定了对神经肽 S 拮抗剂活性至关重要的结构特征。
DNA 拓扑异构酶抑制活性
- (Esteves-Souza 等人,2006 年)合成了脲和硫脲衍生物,评估了它们的细胞毒性和 DNA 拓扑异构酶抑制活性。
PET 生物标记
- (Ilovich 等人,2008 年)讨论了 VEGFR-2/PDGFR 双重抑制剂作为潜在 PET 生物标记的合成。
荧光增强
- (Yang、Chiou 和 Liau,2002 年)报道了 N-苯基取代对反式-4-氨基芪的荧光增强,证明了“氨基共轭效应”。这些研究展示了 N-{4-[4-(2,5-二甲基苯基)-1,3-噁唑-2-基]苯基}-N'-(4-氟苄基)脲和相关化合物在从药理学到材料科学的各个科学领域的多种应用。
未来方向
The future research directions for this compound would depend on its intended use or biological activity. If it’s found to have useful properties, such as medicinal activity, then future work might involve optimizing its structure for better activity, lower toxicity, or improved pharmacokinetic properties .
属性
IUPAC Name |
1-(3-methylsulfanylphenyl)-3-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S2/c1-27-15-8-6-13(7-9-15)19-21-20(26-23-19)18-17(25)10-11-24(22-18)14-4-3-5-16(12-14)28-2/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCLNBFKOAQTPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=CC=C4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。